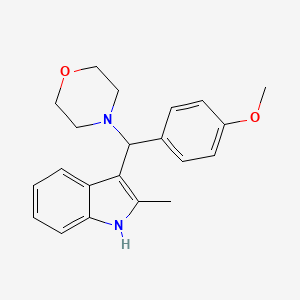![molecular formula C19H19N7O B12160275 (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12160275.png)
(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the triazolopyridazine moiety and the isopropylphenyl group. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener reaction conditions would be important considerations for large-scale production.
Analyse Chemischer Reaktionen
Reaktionstypen
(4E)-5-Methyl-4-({[4-(Propan-2-yl)phenyl]amino}methyliden)-2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können eingesetzt werden, um bestimmte Atome oder Gruppen innerhalb des Moleküls zu ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass die gewünschten Umwandlungen effizient ablaufen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise könnte Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylketten einführen könnten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (4E)-5-Methyl-4-({[4-(Propan-2-yl)phenyl]amino}methyliden)-2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-on als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie und Medizin
In der Biologie und Medizin hat diese Verbindung aufgrund ihrer Fähigkeit, mit spezifischen biologischen Zielstrukturen zu interagieren, Potenzial als therapeutisches Mittel. Die Forschung untersucht derzeit ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten, darunter Krebs und Infektionskrankheiten. Ihre Fähigkeit, bestimmte molekulare Pfade zu modulieren, macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.
Industrie
In der Industrie kann (4E)-5-Methyl-4-({[4-(Propan-2-yl)phenyl]amino}methyliden)-2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-on bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden. Seine Einarbeitung in Polymere oder andere Materialien kann deren Leistung verbessern und sie für fortschrittliche Anwendungen in der Elektronik, Beschichtungen und mehr geeignet machen.
Wirkmechanismus
Der Wirkmechanismus von (4E)-5-Methyl-4-({[4-(Propan-2-yl)phenyl]amino}methyliden)-2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen innerhalb von Zellen. Diese Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of (4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- Ethyl acetoacetate
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich (4E)-5-Methyl-4-({[4-(Propan-2-yl)phenyl]amino}methyliden)-2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-on durch seine einzigartige Kombination von funktionellen Gruppen und sein Potenzial für diverse Anwendungen aus. Seine Struktur ermöglicht eine Vielzahl von chemischen Modifikationen, was es zu einer vielseitigen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C19H19N7O |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
5-methyl-4-[(4-propan-2-ylphenyl)iminomethyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H19N7O/c1-12(2)14-4-6-15(7-5-14)20-10-16-13(3)23-26(19(16)27)18-9-8-17-22-21-11-25(17)24-18/h4-12,23H,1-3H3 |
InChI-Schlüssel |
KPHRKCHMLGWTJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=C(C=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12160203.png)

![N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12160222.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12160226.png)
![2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B12160228.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160232.png)


![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12160241.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12160270.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)
